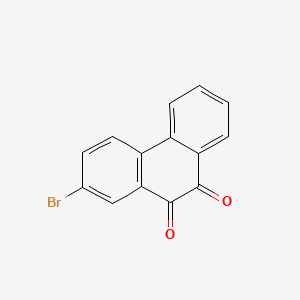

2-Bromophenanthrene-9,10-dione

概要

説明

2-Bromophenanthrene-9,10-dione is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by a bromine atom attached to the phenanthrene-9,10-dione structure. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenanthrene-9,10-dione typically involves the bromination of phenanthrene-9,10-dione. One common method is to react phenanthrene-9,10-dione with bromine in the presence of a solvent such as carbon tetrachloride at room temperature. The reaction proceeds through electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the phenanthrene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

化学反応の分析

Types of Reactions

2-Bromophenanthrene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in various substituted phenanthrene derivatives .

科学的研究の応用

Pharmaceutical Applications

2-Bromophenanthrene-9,10-dione serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that lead to the formation of biologically active molecules.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the potential of this compound in synthesizing novel anticancer agents. For instance, researchers utilized this compound to develop derivatives that exhibited enhanced cytotoxicity against cancer cell lines. The modifications involved introducing different functional groups to the phenanthrene core, which significantly improved the biological activity of the resulting compounds .

Dyes and Pigments

The compound is also utilized in the dye industry due to its ability to form colored complexes. It acts as a precursor for synthesizing various dyes that are used in textiles and coatings.

Data Table: Dye Applications

| Application Area | Type of Dye | Properties |

|---|---|---|

| Textiles | Reactive Dyes | Bright colors, good wash fastness |

| Coatings | Pigments | UV resistance, durability |

Organic Synthesis

In organic chemistry, this compound is a valuable building block for synthesizing complex organic molecules. It participates in various reactions such as cycloadditions and condensation reactions.

Case Study: Synthesis of Organic Photovoltaics

The compound has been employed in the development of organic photovoltaic materials. Researchers have shown that incorporating this compound into polymer matrices can enhance the efficiency of solar cells. The compound's ability to form stable charge transfer complexes contributes to improved light absorption and energy conversion efficiencies .

Material Science

This compound is increasingly recognized for its role in material science, particularly in the synthesis of semiconducting materials used in organic electronics.

Data Table: Material Applications

| Application Area | Type of Material | Properties |

|---|---|---|

| Organic Field Effect Transistors (OFETs) | Semiconductors | High mobility, low processing temperature |

| Organic Light Emitting Diodes (OLEDs) | Light-emitting materials | High brightness, efficient light emission |

Future Prospects

The market for this compound is expected to grow due to its wide range of applications in pharmaceuticals and advanced materials. The increasing demand for environmentally friendly and efficient chemical processes will likely drive further research into this compound's potential uses.

作用機序

The mechanism of action of 2-Bromophenanthrene-9,10-dione involves its interaction with molecular targets and pathways. For example, in photocatalytic reactions, the compound can undergo photoexcitation, leading to the formation of reactive intermediates that participate in various chemical transformations. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems .

類似化合物との比較

Similar Compounds

- 3-Bromophenanthrene-9,10-dione

- 9,10-Phenanthrenequinone

- 2,7-Dinitrophenanthrene-9,10-dione

Uniqueness

2-Bromophenanthrene-9,10-dione is unique due to the presence of the bromine atom at the 2-position, which imparts distinct chemical reactivity and properties compared to other phenanthrene derivatives. This uniqueness makes it valuable for specific applications in research and industry .

生物活性

2-Bromophenanthrene-9,10-dione, a derivative of phenanthrene, is characterized by its bromine and diketone functional groups. This compound has garnered attention for its potential biological activities, particularly its interactions with various biomolecules and its implications in drug design and toxicity studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with enzymes, and potential applications.

- Molecular Formula : C₁₄H₇BrO₂

- Molecular Weight : 287.11 g/mol

- CAS Number : 53622-33-6

The biological activity of this compound is largely attributed to its electrophilic nature, which allows it to interact with nucleophilic sites on biomolecules. This interaction can lead to the formation of adducts with proteins and nucleic acids, potentially altering cellular functions and inducing oxidative stress. The compound has been shown to influence the metabolism of xenobiotics through interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Biological Interactions

Research indicates that this compound interacts with various biological targets:

-

Cytochrome P450 Enzymes :

- Inhibition of these enzymes can lead to altered drug metabolism and increased toxicity of co-administered drugs.

-

Protein Adduct Formation :

- The ability to form adducts suggests potential implications in carcinogenesis and the development of drug resistance in cancer therapies.

-

Oxidative Stress Induction :

- The compound may induce oxidative stress in cells, affecting gene expression and cellular metabolism.

Case Studies

A study investigating the effects of this compound on human liver microsomes demonstrated that the compound significantly inhibited cytochrome P450 activity. This inhibition was linked to changes in metabolic pathways for several common pharmaceuticals.

Another investigation into the compound's effects on cultured human cells revealed that exposure led to increased levels of reactive oxygen species (ROS), suggesting a mechanism through which it may exert cytotoxic effects.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₄H₇BrO₂ | Electrophilic; interacts with cytochrome P450 |

| 3-Bromophenanthrene-9,10-dione | C₁₄H₇BrO₂ | Similar structure; different bromine position |

| Phenanthrene-9,10-dione | C₁₄H₈O₂ | Parent compound; lacks bromine |

Applications in Research and Industry

The unique properties of this compound make it valuable in several fields:

- Drug Development : Its interactions with biological targets can be leveraged for designing novel therapeutics.

- Toxicology Studies : Understanding its mechanisms can aid in assessing risks associated with exposure.

- Materials Science : The compound's reactivity opens avenues for applications in organic synthesis and development of new materials.

特性

IUPAC Name |

2-bromophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHTXZUCUCBRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506620 | |

| Record name | 2-Bromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53622-33-6 | |

| Record name | 2-Bromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。